Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride
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Overview
Description
Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinoline ring, a benzoate ester, and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.
Introduction of the Chloro Group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzoate Ester: The benzoate ester is formed by reacting the quinoline derivative with butyl benzoate under esterification conditions.
Final Coupling: The final step involves coupling the quinoline derivative with the benzoate ester in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl benzoate
- 4-Chlorobutyryl chloride
- Ethyl benzoate
Uniqueness
Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride is unique due to its specific molecular structure, which combines a quinoline ring with a benzoate ester and a butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
butyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-3-4-11-26-21(25)15-5-8-17(9-6-15)24-20-12-14(2)23-19-10-7-16(22)13-18(19)20;/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOIVLRTLMALSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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